Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Non-Chlorinated o-Phenylenediamines
The presence of both chloro and trifluoromethoxy groups in the 4- and 5-positions of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine results in a significantly higher predicted lipophilicity (LogP) compared to analogs lacking one or both of these substituents . This difference can critically influence membrane permeability and oral bioavailability in drug candidates. While direct experimental LogP values are not widely published, in silico predictions from authoritative chemical databases provide a robust basis for comparison .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.17 (Range: 1.55 - 3.68 across five prediction methods) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzene-1,2-diamine (CAS 658-89-9, no 4-Cl): LogP = 1.06 [1]. 4-Chloro-1,2-phenylenediamine (CAS 95-83-0, no 5-OCF₃): LogP = 0.42 [2]. 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine (CAS 156425-07-9): LogP = 2.52 . |
| Quantified Difference | Target compound is >2x more lipophilic than 4-chloro analog (2.17 vs. 0.42) and approximately 2x more lipophilic than 4-trifluoromethoxy analog (2.17 vs. 1.06). The bromo analog (4-Br-5-OCF₃) exhibits higher lipophilicity (LogP 2.52) . |
| Conditions | In silico LogP predictions from XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP methods; consensus values reported . |
Why This Matters
The significantly higher lipophilicity of 4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine compared to its mono-substituted analogs predicts superior membrane permeability, a critical parameter for lead optimization in drug discovery.
- [1] PubChem. (n.d.). 4-(Trifluoromethoxy)benzene-1,2-diamine. Compound Summary. CID 710527. View Source
- [2] PubChem. (n.d.). 4-Chloro-1,2-phenylenediamine. Compound Summary. CID 68637. View Source
